molecular formula C11H17F3N2O3 B13904122 1-[(2R,5S)-2,5-Dimethylpiperazin-1-YL]prop-2-EN-1-one 2,2,2-trifluoroacetic acid

1-[(2R,5S)-2,5-Dimethylpiperazin-1-YL]prop-2-EN-1-one 2,2,2-trifluoroacetic acid

Cat. No.: B13904122
M. Wt: 282.26 g/mol
InChI Key: HBRAMXSDBTWSTA-KZYPOYLOSA-N
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Description

1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid is a complex organic compound that combines a piperazine derivative with a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one typically involves the reaction of a suitable piperazine derivative with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or amines replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,5R)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one: A stereoisomer with similar structural features but different spatial arrangement.

    2,2,2-trifluoro-N-(2,5-dimethylpiperazin-1-yl)acetamide: Another compound containing the piperazine and trifluoroacetic acid moieties.

Uniqueness

1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17F3N2O3

Molecular Weight

282.26 g/mol

IUPAC Name

1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H16N2O.C2HF3O2/c1-4-9(12)11-6-7(2)10-5-8(11)3;3-2(4,5)1(6)7/h4,7-8,10H,1,5-6H2,2-3H3;(H,6,7)/t7-,8+;/m0./s1

InChI Key

HBRAMXSDBTWSTA-KZYPOYLOSA-N

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)C=C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1CNC(CN1C(=O)C=C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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